molecular formula C16H16ClN3O3 B294068 N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide

N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide

Cat. No. B294068
M. Wt: 333.77 g/mol
InChI Key: IJRZJABSWOQNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide, also known as Cpn-10, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2009, and since then, several studies have been conducted to investigate its mechanism of action and biochemical effects.

Scientific Research Applications

N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In inflammation research, N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide has been shown to protect neurons from oxidative stress and improve cognitive function.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide involves the inhibition of several signaling pathways, including the PI3K/Akt and NF-κB pathways. N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide also activates the p53 pathway, which induces apoptosis in cancer cells. In addition, N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression regulation.
Biochemical and Physiological Effects:
N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against oxidative stress. N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide. One area of interest is the development of N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide with other compounds in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide involves the reaction between 2-chloroaniline and 2-chloroacetyl chloride, followed by the reaction with 2-(2-chloro-phenoxy)ethylamine and nicotinamide. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to achieve high yields and purity of N-{2-[2-(2-Chloro-phenoxy)-acetylamino]-ethyl}-nicotinamide.

properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

N-[2-[[2-(2-chlorophenoxy)acetyl]amino]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H16ClN3O3/c17-13-5-1-2-6-14(13)23-11-15(21)19-8-9-20-16(22)12-4-3-7-18-10-12/h1-7,10H,8-9,11H2,(H,19,21)(H,20,22)

InChI Key

IJRZJABSWOQNLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC(=O)NCCNC(=O)C2=CN=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCNC(=O)C2=CN=CC=C2)Cl

solubility

50.1 [ug/mL]

Origin of Product

United States

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